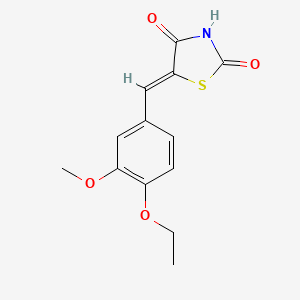
5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione
Vue d'ensemble
Description
5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as EMBT, is a synthetic compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research. This compound is a thiazolidinedione derivative that has been synthesized using several methods.
Mécanisme D'action
The mechanism of action of 5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been suggested that 5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione may act by inhibiting the activity of certain enzymes or by inducing apoptosis in cancer cells. 5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has also been found to exhibit antioxidant activity, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and exhibit antimicrobial activity against certain bacteria and fungi. 5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has also been found to exhibit antioxidant activity and may have potential as a neuroprotective agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its ease of synthesis. 5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione can be synthesized using several methods and is readily available. Another advantage is its potential for use in various fields of scientific research, including catalysis, imaging, and therapeutics. However, one limitation of using 5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its limited solubility in water, which may affect its bioavailability and potential therapeutic effects.
Orientations Futures
There are several future directions for the research and development of 5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione. One direction is the synthesis of novel 5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione derivatives with improved solubility and bioavailability. Another direction is the study of 5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione as a potential therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, the development of 5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione-based fluorescent probes for imaging applications is an area of future research.
Applications De Recherche Scientifique
5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has been found to have various scientific research applications. It has been used as a ligand in the synthesis of metal complexes for catalytic and biological applications. 5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has also been studied for its potential antitumor, antimicrobial, and antioxidant activities. Additionally, 5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has been used in the synthesis of fluorescent probes for imaging applications.
Propriétés
IUPAC Name |
(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S/c1-3-18-9-5-4-8(6-10(9)17-2)7-11-12(15)14-13(16)19-11/h4-7H,3H2,1-2H3,(H,14,15,16)/b11-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMNNWYEJUTSDJ-XFFZJAGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=O)S2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=O)S2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-{3-bromo-4-[(3-fluorobenzyl)oxy]phenyl}-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B3483938.png)
![1-[(3-bromo-4-methoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3483956.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide](/img/structure/B3483958.png)
![5-{[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B3483961.png)
![N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)-N~1~-[4-(4-pyridinylmethyl)phenyl]glycinamide](/img/structure/B3483978.png)

![N-(4-bromophenyl)-3-[5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B3483983.png)
![N-(3-chloro-4-fluorophenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3483988.png)
![ethyl 2-{[(7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3483991.png)
![3-chloro-2-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3483993.png)
![3-chloro-2-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3483996.png)
![2-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3484000.png)

![6,7-dihydro[1,4]dioxino[2,3-f][2,1,3]benzoxadiazole 1-oxide](/img/structure/B3484015.png)